molecular formula C9H4Cl2FNO2S B1418330 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride CAS No. 1118787-31-7

2-Chloro-7-fluoroquinoline-6-sulfonyl chloride

Cat. No. B1418330
M. Wt: 280.1 g/mol
InChI Key: APJDEAYWUZDGSE-UHFFFAOYSA-N
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Description

“2-Chloro-7-fluoroquinoline-6-sulfonyl chloride” is a chemical compound with the CAS Number: 1118787-31-7 . Its molecular weight is 280.11 .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-7-fluoro-6-quinolinesulfonyl chloride . The InChI code is 1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8 (16 (11,14)15)6 (12)4-7 (5)13-9/h1-4H .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Hamer et al. (2010) demonstrated the synthesis of 2-fluoroquinoline by treating chloro-compounds with potassium fluoride in dimethyl sulfone, highlighting a method to modify the chemical structure of related compounds (Hamer, Link, Jurjevich, & Vigo, 2010).
    • Patel, Laha, & Moschitto (2022) reported the synthesis of quinoline silyloxymethylsulfones as intermediates to sulfonyl derivatives, indicating the role of similar compounds in the production of medicinal chemistry motifs (Patel, Laha, & Moschitto, 2022).
  • Catalysis and Reaction Studies :

    • Liang et al. (2015) described copper-catalysed direct C-H bond sulfonylation of aminoquinolines using arylsulfonyl chlorides, showing the utility of similar compounds in facilitating specific chemical reactions (Liang et al., 2015).
    • Qiao et al. (2015) developed a mild protocol for copper(I)-mediated sulfonylation of 8-aminoquinoline amides with sulfonyl chlorides, again illustrating the use of these compounds in specialized chemical syntheses (Qiao et al., 2015).
  • Structural Analysis and Material Science :

    • Ohba et al. (2012) analyzed the crystal structure of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride, which is structurally related to 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride. Their work contributes to understanding the steric effects and molecular conformations in similar compounds (Ohba, Gomi, Ohgiya, & Shibuya, 2012).
  • Applications in Drug Synthesis and Modification :

    • Kidwai, Sapra, & Bhushan (1999) discussed the fluorination of 2-chloro-3-formylquinolines, a process relevant to the modification of compounds like 2-Chloro-7-fluoroquinoline-6-sulfonyl chloride, for potential use in drug synthesis (Kidwai, Sapra, & Bhushan, 1999).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-chloro-7-fluoroquinoline-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2FNO2S/c10-9-2-1-5-3-8(16(11,14)15)6(12)4-7(5)13-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APJDEAYWUZDGSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=CC(=C(C=C21)S(=O)(=O)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-7-fluoroquinoline-6-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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